molecular formula C13H27NO3 B13591983 Tert-butyl (1-hydroxy-5,5-dimethylhexan-2-yl)carbamate

Tert-butyl (1-hydroxy-5,5-dimethylhexan-2-yl)carbamate

Cat. No.: B13591983
M. Wt: 245.36 g/mol
InChI Key: KWHDHMSAYUPTDA-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-hydroxy-5,5-dimethylhexan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-hydroxy-5,5-dimethylhexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-hydroxy-5,5-dimethylhexan-2-yl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and can be completed within a few hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed:

    Oxidation: Ketones, Aldehydes

    Reduction: Amines, Alcohols

    Substitution: Various substituted carbamates

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(1-hydroxy-5,5-dimethylhexan-2-yl)carbamate is used as a protecting group for amines. It is stable under a variety of reaction conditions and can be easily removed when necessary .

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the production of complex organic molecules .

Medicine: In medicinal chemistry, it is used in the development of prodrugs and drug delivery systems. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability .

Industry: In the chemical industry, it is used in the production of polymers, resins, and coatings. Its ability to undergo various chemical reactions makes it a versatile building block for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-hydroxy-5,5-dimethylhexan-2-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group is stable under basic and neutral conditions but can be cleaved under acidic conditions to release the free amine. This property is exploited in organic synthesis to protect amine groups during multi-step reactions.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-hydroxylamine
  • tert-Butyl N-hydroxycarbamate

Comparison: tert-Butyl N-(1-hydroxy-5,5-dimethylhexan-2-yl)carbamate is unique due to its specific structure, which provides enhanced stability and reactivity compared to other carbamates. Its ability to undergo a wide range of chemical reactions makes it more versatile than simpler carbamates like tert-butyl carbamate.

Properties

Molecular Formula

C13H27NO3

Molecular Weight

245.36 g/mol

IUPAC Name

tert-butyl N-(1-hydroxy-5,5-dimethylhexan-2-yl)carbamate

InChI

InChI=1S/C13H27NO3/c1-12(2,3)8-7-10(9-15)14-11(16)17-13(4,5)6/h10,15H,7-9H2,1-6H3,(H,14,16)

InChI Key

KWHDHMSAYUPTDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

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